
(S)-Quinuclidin-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Quinuclidin-2-ylmethanol is a chiral compound that belongs to the class of quinuclidine derivatives It is characterized by a quinuclidine ring structure with a hydroxymethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidin-2-ylmethanol typically involves the reduction of quinuclidin-2-one using a chiral reducing agent. One common method is the asymmetric reduction of quinuclidin-2-one with a chiral borane reagent, such as (S)-CBS catalyst, under controlled conditions to yield the desired (S)-enantiomer. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar asymmetric reduction techniques. The process involves optimizing reaction parameters such as temperature, pressure, and the concentration of reagents to achieve high yield and enantiomeric purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Quinuclidin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form quinuclidin-2-carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinuclidin-2-carboxylic acid.
Reduction: Quinuclidine.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Quinuclidin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-Quinuclidin-2-ylmethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxymethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The quinuclidine ring structure provides a rigid framework that enhances binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Quinuclidin-3-ol: Has a hydroxyl group on the third carbon, leading to different reactivity and applications.
Quinuclidin-2-one: The ketone form, which can be reduced to (S)-Quinuclidin-2-ylmethanol.
Uniqueness
This compound is unique due to its chiral nature and the presence of the hydroxymethyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential in different fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(2S)-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2/t8-/m0/s1 |
InChI Key |
YUZMBZAYRWUWCN-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN2CCC1C[C@H]2CO |
Canonical SMILES |
C1CN2CCC1CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


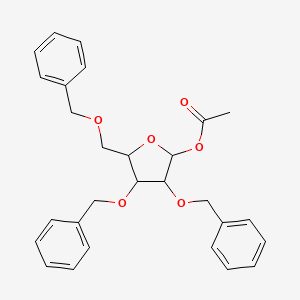
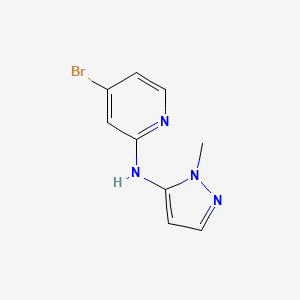

![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)

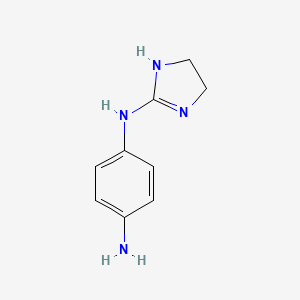
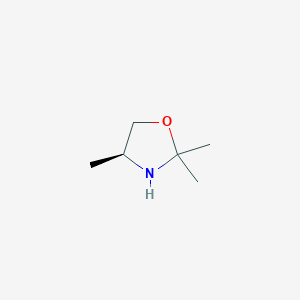
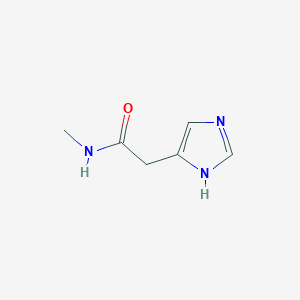
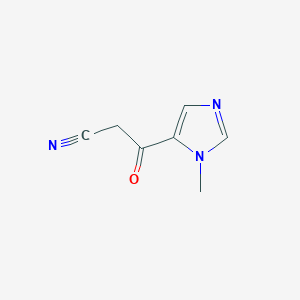
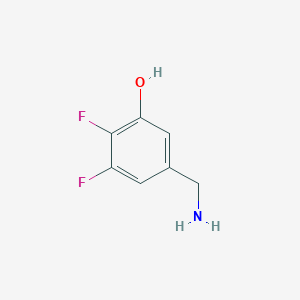
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
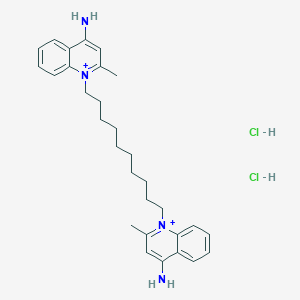
![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
